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Compound of Interest

Compound Name: Zosuquidar Trihydrochloride

Cat. No.: B1259300

For Researchers, Scientists, and Drug Development Professionals

Zosuquidar is a potent and selective third-generation inhibitor of P-glycoprotein (P-gp), a key
transporter protein implicated in the development of multidrug resistance (MDR) in cancer cells.
This document provides a concise technical guide to the core physicochemical properties of
Zosuquidar, its mechanism of action, and relevant experimental methodologies.

Core Molecular Data

Zosuquidar has been investigated primarily for its ability to reverse P-gp-mediated drug efflux,
thereby restoring the efficacy of conventional chemotherapeutic agents. The fundamental
molecular and physical properties of Zosuquidar are summarized below.
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Value (Zosuquidar Free Value (Zosuquidar
Property . .

Base) Trihydrochloride)
Chemical Formula C32H31F2N302[1][2] C32H31F2N302 - 3HCI
Molecular Weight 527.62 g/mol [1] 636.99 g/mol [3][4]

_ , 563.2151113 Da
Monoisotopic Mass 527.238433576 Da[2?] )
(hydrochloride form)[5]

CAS Number 167354-41-8[1] 167465-36-3
Synonyms LY335979, RS 33295-198[1][6] LY335979 trihydrochloride

o ) 59 nM to 60 nM for P- )
Inhibition Constant (Ki) ] Not applicable
glycoprotein[3][4][7][8]

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar functions by directly binding to P-glycoprotein, an ATP-dependent efflux pump.[9] In
multidrug-resistant cancer cells, P-gp is often overexpressed and actively transports a wide
range of cytotoxic drugs out of the cell, thereby reducing their intracellular concentration and
therapeutic effect. Zosuquidar competitively inhibits this action, leading to the intracellular
accumulation of co-administered anticancer drugs and the restoration of their cytotoxic activity.

[1]°]
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Zosuquidar's inhibition of P-gp mediated drug efflux.

Experimental Protocols
P-glycoprotein ATPase Activity Assay

A common method to assess the interaction of compounds with P-gp is to measure the

protein's ATPase activity.

Methodology:

 Membrane Preparation: Utilize membranes prepared from cells overexpressing P-gp.
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Incubation: Incubate the membranes (typically 8-10 pg of protein) in a buffer solution
containing ATP and an ATP regenerating system (e.g., phosphoenolpyruvate and pyruvate
kinase).[3]

Inhibitors and Controls: Include control samples with a known P-gp inhibitor like sodium
vanadate to determine the P-gp specific ATPase activity.[3]

Test Compound: Add varying concentrations of Zosuquidar to the experimental wells.

Reaction and Measurement: The reaction is typically carried out at 37°C. The amount of
inorganic phosphate liberated from ATP hydrolysis is then quantified, often using a
colorimetric method, with absorbance measured by a microplate reader.[3][4] An increase in
ATPase activity is indicative of a P-gp substrate or modulator.

Cellular Cytotoxicity and Reversal of Resistance Assays

These assays determine the ability of Zosuquidar to enhance the cytotoxic effect of
chemotherapeutic drugs in MDR cell lines.

Methodology:

Cell Culture: Culture both a drug-sensitive parental cell line and its P-gp-overexpressing,
multidrug-resistant counterpart.

Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent
(e.g., doxorubicin, paclitaxel) both in the presence and absence of a fixed, non-toxic
concentration of Zosuquidar (e.g., 0.1 to 0.5 pM).[3]

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[6][8]

Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or
CellTiter-Glo assay. The absorbance or luminescence is read using a microplate reader.[3]

Data Analysis: Calculate the IC50 (the concentration of drug required to inhibit cell growth by
50%) for the chemotherapeutic agent under both conditions. A significant decrease in the
IC50 in the presence of Zosuquidar indicates the reversal of P-gp-mediated resistance.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.selleckchem.com/products/LY335979.html
https://www.selleckchem.com/products/LY335979.html
https://www.selleckchem.com/products/LY335979.html
https://www.targetmol.com/compound/zosuquidar%20trihydrochloride
https://www.selleckchem.com/products/LY335979.html
https://www.medchemexpress.com/zosuquidar.html
https://www.medchemexpress.com/Zosuquidar-trihydrochloride.html
https://www.selleckchem.com/products/LY335979.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Add Chemotherapy
+/- Zosuquidar

:

Incubate (e.g., 72h)

Add Viability Reagent
(e.g., MTT)

Measure Absorbance/
Luminescence

Calculate IC50 Values

End: Determine Resistance
Reversal

Click to download full resolution via product page

Workflow for a cytotoxicity and resistance reversal assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1259300?utm_src=pdf-body-img
https://www.benchchem.com/product/b1259300?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1259300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. medkoo.com [medkoo.com]

e 2. go.drugbank.com [go.drugbank.com]

» 3. selleckchem.com [selleckchem.com]

e 4. Zosuquidar trinydrochloride | P-gp | TargetMol [targetmol.com]

e 5. Zosuquidr.3hcl (ly335979) | C32H32CIF2N302 | CID 54612642 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 6. medchemexpress.com [medchemexpress.com]
o 7. selleckchem.com [selleckchem.com]
e 8. medchemexpress.com [medchemexpress.com]

e 9. GlyTouCan:G06891UD | C32H31F2N302 | CID 3036703 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Zosuquidar: A Technical Overview of a P-glycoprotein
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1259300#zosuquidar-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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